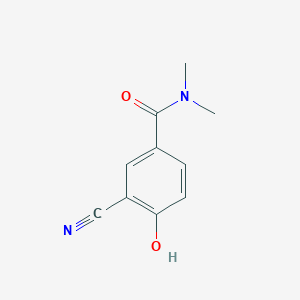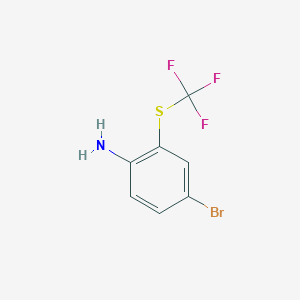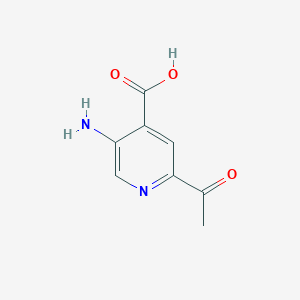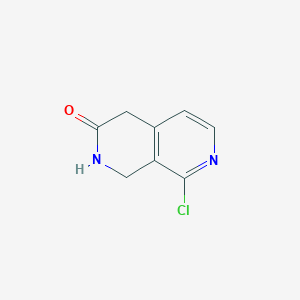
4,6-Difluoro-5-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Difluoro-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of fluorine atoms at positions 4 and 6, along with a phenyl group at position 5, imparts unique chemical and physical properties to this compound. It is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Difluoro-5-phenylpyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where a precursor such as 4,6-dichloro-5-phenylpyrimidine is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction is usually carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents, solvents, and reaction conditions is carefully controlled to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Difluoro-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO), elevated temperatures.
Coupling Reactions: Palladium catalysts, boronic acids, bases like potassium carbonate, solvents such as toluene or ethanol.
Major Products Formed
The major products depend on the specific reaction and conditions. For example, nucleophilic substitution with an amine can yield 4,6-diamino-5-phenylpyrimidine, while coupling reactions can produce various biaryl derivatives.
Applications De Recherche Scientifique
4,6-Difluoro-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: Used in the study of enzyme inhibitors and receptor antagonists.
Material Science: Incorporated into polymers and other materials to enhance their properties.
Agricultural Chemistry: Employed in the development of agrochemicals with improved efficacy and environmental profiles.
Mécanisme D'action
The mechanism of action of 4,6-Difluoro-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design . The phenyl group contributes to hydrophobic interactions with target proteins, further stabilizing the compound’s binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-phenylpyrimidine: A precursor in the synthesis of 4,6-Difluoro-5-phenylpyrimidine.
4,6-Difluoro-2-phenylpyrimidine: Another fluorinated pyrimidine with different substitution patterns.
5-Phenylpyrimidine: Lacks the fluorine atoms, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a phenyl group, which confer distinct electronic and steric effects. These features enhance its reactivity and binding properties, making it a versatile compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H6F2N2 |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
4,6-difluoro-5-phenylpyrimidine |
InChI |
InChI=1S/C10H6F2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
QSMHANWNTLBZNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=CN=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


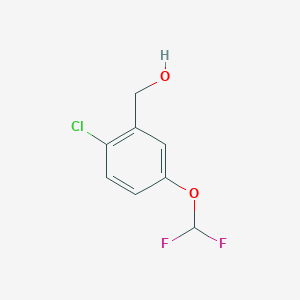


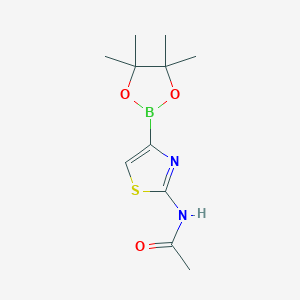
![(3,4-Dihydro-2H-pyrano[2,3-c]pyridin-5-yl)boronic acid](/img/structure/B14852748.png)
![4-(3-Methoxyphenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14852758.png)

